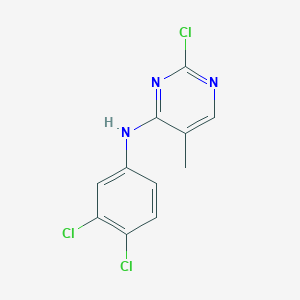
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of chlorine and methyl groups attached to the pyrimidine ring, as well as a dichloroanilino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine typically involves the reaction of 2-chloro-5-methylpyrimidine with 3,4-dichloroaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the aniline group replaces the chlorine atom on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aniline derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitroaniline: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
3,4-Dichloroaniline: Utilized in the production of herbicides and dyes.
1,2-Dichloro-4-nitrobenzene: An intermediate in the synthesis of agrochemicals.
Uniqueness
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of chlorine and methyl groups, along with the dichloroanilino moiety, makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
280582-27-6 |
|---|---|
Fórmula molecular |
C11H8Cl3N3 |
Peso molecular |
288.6 g/mol |
Nombre IUPAC |
2-chloro-N-(3,4-dichlorophenyl)-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H8Cl3N3/c1-6-5-15-11(14)17-10(6)16-7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,15,16,17) |
Clave InChI |
QRPHTLAXXXOUIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

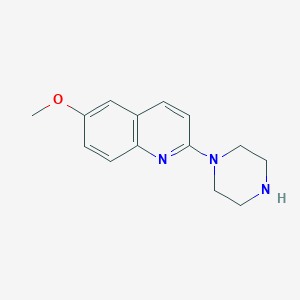

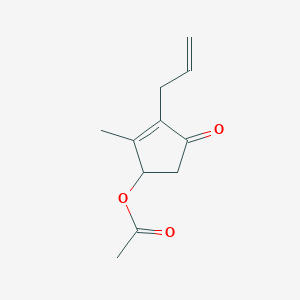
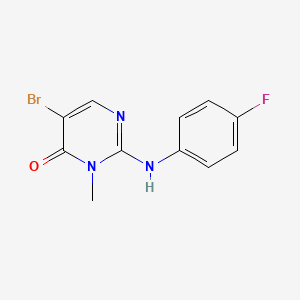

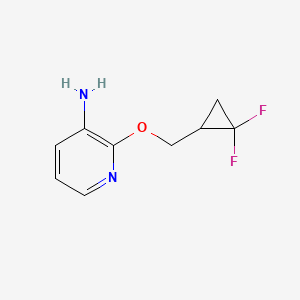
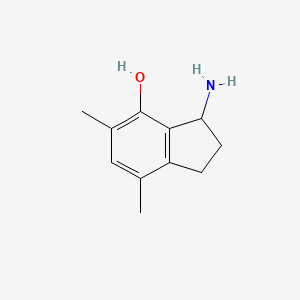
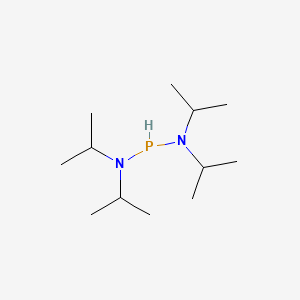
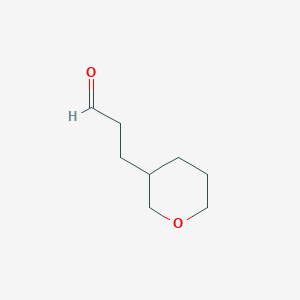

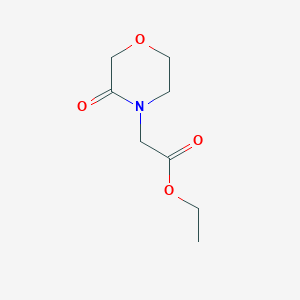
amino}piperidine-1-carboxylate](/img/structure/B8610166.png)
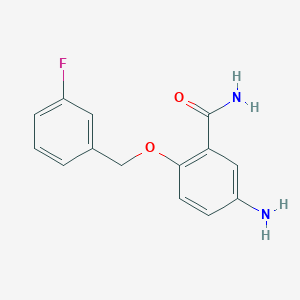
![2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B8610180.png)
